molecular formula C24H26N4O4 B3311933 N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946280-18-8

N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3311933
CAS No.: 946280-18-8
M. Wt: 434.5 g/mol
InChI Key: OFCJKGWVTBKGSY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core linked to an indole moiety and a 2,4-dimethoxyphenyl group. Its structure combines electron-donating methoxy substituents with a lipophilic 2-methylpropyl (isobutyl) chain on the oxadiazole ring, which may enhance both solubility and membrane permeability. The compound’s synthesis likely follows a pathway analogous to related N-substituted acetamides, involving condensation of 5-(2-methylpropyl)-1,3,4-oxadiazole-2-thiol with a bromoacetamide intermediate under basic conditions (e.g., NaH/DMF) . Spectral characterization (e.g., EIMS, $ ^1H $-NMR) aligns with structurally similar derivatives reported in the literature, such as m/z peaks corresponding to fragmentation patterns of the indole-oxadiazole scaffold .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-15(2)11-23-26-27-24(32-23)20-12-16-7-5-6-8-19(16)28(20)14-22(29)25-18-10-9-17(30-3)13-21(18)31-4/h5-10,12-13,15H,11,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCJKGWVTBKGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial RNA polymerase, leading to the suppression of bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related acetamide derivatives:

Compound Phenyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) Key Properties/Biological Activity Reference
N-(2,4-Dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide 2,4-Dimethoxy 2-Methylpropyl (isobutyl) ~434 (estimated) Enhanced solubility (methoxy groups); moderate lipophilicity (isobutyl)
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 4-Methyl Indol-3-ylmethyl ~380 Demonstrated enzyme inhibition activity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichloro Thiazol-2-yl (non-oxadiazole) 287.16 Structural similarity to benzylpenicillin; hydrogen-bonded crystal packing
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide 4-Methylphenylmethyl Ethyl 374.43 Moderate steric bulk (ethyl vs. isobutyl)
2-(2,4-Dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]acetamide 2,4-Dichlorophenoxy 2,2-Dimethylpropyl (neopentyl) ~385 (estimated) High lipophilicity (neopentyl and Cl groups)

Key Observations:

Substituent Effects on Solubility and Bioactivity :

  • The 2,4-dimethoxyphenyl group in the target compound improves aqueous solubility compared to electron-withdrawing substituents (e.g., Cl in ). This may enhance bioavailability in polar environments.
  • Isobutyl on the oxadiazole provides balanced lipophilicity, contrasting with the highly hydrophobic neopentyl group in and the polar indolylmethyl in .

Structural Analogues and Enzyme Inhibition :

  • Compound 8g () shares the indole-oxadiazole scaffold but lacks methoxy groups, suggesting the target compound’s dimethoxy substituents may modulate binding affinity in enzyme targets .
  • Thiazole-containing derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns due to sulfur’s electronegativity, which could influence crystallinity or receptor interactions compared to oxadiazoles.

Synthetic Pathways :

  • The target compound’s synthesis mirrors methods for 8a-w (), utilizing NaH/DMF to facilitate nucleophilic substitution between oxadiazole-thiols and bromoacetamides .
  • In contrast, dichlorophenyl derivatives (e.g., ) employ carbodiimide-mediated coupling, highlighting versatility in acetamide synthesis .

Spectroscopic and Physical Data :

  • EIMS fragmentation patterns (e.g., m/z 158, 130) are consistent across indole-oxadiazole derivatives, confirming scaffold stability .
  • Crystal structures (e.g., ) reveal that substituent bulkiness (e.g., neopentyl in vs. isobutyl) impacts molecular planarity and packing efficiency.

Research Implications

  • The target compound’s 2,4-dimethoxyphenyl and isobutyl groups position it as a promising candidate for further pharmacological studies, particularly in contexts requiring balanced solubility and membrane penetration.
  • Comparative studies with 8g () could elucidate the role of methoxy vs. methyl groups in enzyme inhibition.
  • Future work should explore quantitative structure-activity relationships (QSAR) to correlate substituent effects with bioactivity data.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic molecule with potential biological activity. This compound has garnered interest due to its structural features that suggest antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Indole Synthesis : The indole moiety is synthesized via Fischer indole synthesis using phenylhydrazine and an aldehyde.
  • Coupling Reaction : The final step involves coupling the oxadiazole and indole derivatives with the acetamide group using reagents like EDCI and DMAP in an anhydrous solvent such as dichloromethane.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that substituted 1,3,4-oxadiazoles demonstrate potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the presence of electronegative groups enhances their efficacy .

CompoundActivity AgainstReference
F3S. aureus
F4E. coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes or receptors involved in cancer cell proliferation. The mechanism may involve the inhibition of bacterial RNA polymerase, which could lead to reduced growth rates of cancer cells as well.

The biological activity of this compound can be attributed to its ability to interact with molecular targets within cells:

  • Enzyme Inhibition : The compound may bind to enzymes critical for bacterial survival or cancer cell proliferation, effectively inhibiting their activity.
  • Receptor Binding : It may also interact with specific receptors that regulate cellular processes related to growth and metabolism.

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Antibacterial Evaluation : A series of 2,5-disubstituted oxadiazoles were synthesized and evaluated for their antimicrobial activity using microplate alamar blue assays. Results indicated that certain substitutions significantly enhanced antibacterial properties.
  • Structure-Activity Relationship (SAR) : Research on oxadiazoles has shown that substituents like nitro or halogen groups on the phenyl ring can improve antimicrobial effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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